2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazoloquinoxaline core, which is known for its diverse biological activities, and a dimethoxyphenylacetamide moiety, which can influence its chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA double helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .
Biochemical Pathways
Given its mode of action as a dna intercalator, it is likely that it affects the pathways involved inDNA replication and transcription . By disrupting these processes, the compound could potentially inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking studies have been performed to evaluate the compound’s binding affinity for dna . These studies suggest that the compound has a strong binding affinity, which could potentially enhance its bioavailability .
Result of Action
The compound’s action as a DNA intercalator can result in the disruption of normal DNA functioning . This can potentially inhibit the replication and transcription processes, leading to the inhibition of cancer cell growth and proliferation . In particular, the compound has been found to exhibit potent anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with DNA, acting as an intercalator . This means it can insert itself between the base pairs of the DNA helix, which can influence the biochemical reactions involving DNA .
Cellular Effects
In cellular studies, the compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the compound involves its interaction with DNA. It has been found to potently intercalate DNA, which can disrupt the normal functioning of the DNA molecule and affect gene expression .
Temporal Effects in Laboratory Settings
The effects of the compound have been studied over time in laboratory settings. It has been found to display a high binding affinity, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with DNA, it may influence various biochemical pathways that involve DNA, such as DNA replication and transcription .
Subcellular Localization
The subcellular localization of the compound is likely to be influenced by its ability to intercalate DNA. This suggests that it may be found in regions of the cell where DNA is present, such as the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the triazoloquinoxaline core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the acylation of the thiolated triazoloquinoxaline with 2,5-dimethoxyphenylacetic acid or its derivatives. This step typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Reduced thiol derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core and may exhibit similar biological activities.
2,5-Dimethoxyphenylacetamide derivatives: Compounds with this moiety may have similar chemical reactivity and biological interactions.
Uniqueness
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is unique due to the combination of the triazoloquinoxaline core and the dimethoxyphenylacetamide moiety, which may confer distinct chemical and biological properties not observed in other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-12-7-8-16(27-2)14(9-12)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUJNRFTDTQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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